molecular formula C8H10 B14450221 7-Methylenebicyclo(3.2.0)hept-1-ene CAS No. 75960-13-3

7-Methylenebicyclo(3.2.0)hept-1-ene

Cat. No.: B14450221
CAS No.: 75960-13-3
M. Wt: 106.16 g/mol
InChI Key: SSLJGAWCZAGYAQ-UHFFFAOYSA-N
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Description

7-Methylenebicyclo(3.2.0)hept-1-ene is an organic compound with the molecular formula C₈H₁₀ and a molecular weight of 106.1650 g/mol It is a bicyclic compound featuring a methylene group attached to a bicycloheptene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylenebicyclo(3.2.0)hept-1-ene typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-5-hexen-2-one with trimethyl borate and tetrahydrofuran in the presence of zinc granules . The reaction mixture is then subjected to reflux conditions, followed by quenching and extraction to isolate the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing efficient purification methods to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Methylenebicyclo(3.2.0)hept-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated bicyclic compounds.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

7-Methylenebicyclo(3.2.0)hept-1-ene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methylenebicyclo(3.2.0)hept-1-ene involves its ability to undergo various chemical transformations. The compound’s reactivity is influenced by the strain in its bicyclic structure, which makes it susceptible to ring-opening reactions and rearrangements. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

    Bicyclo(3.2.0)hept-1-ene: A similar compound with a slightly different structure, lacking the methylene group.

    6-Methylenebicyclo(3.2.0)hept-3-en-2-one: Another related compound with a ketone functional group.

Uniqueness: 7-Methylenebicyclo(3.2.0)hept-1-ene is unique due to the presence of the methylene group, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

CAS No.

75960-13-3

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

7-methylidenebicyclo[3.2.0]hept-2-ene

InChI

InChI=1S/C8H10/c1-6-5-7-3-2-4-8(6)7/h2,4,7-8H,1,3,5H2

InChI Key

SSLJGAWCZAGYAQ-UHFFFAOYSA-N

Canonical SMILES

C=C1CC2C1C=CC2

Origin of Product

United States

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